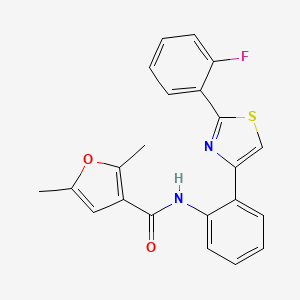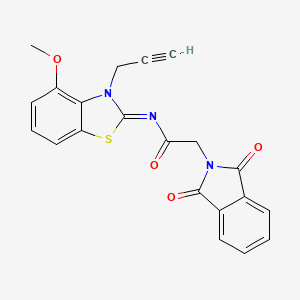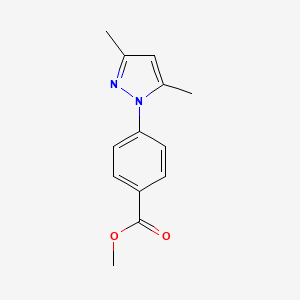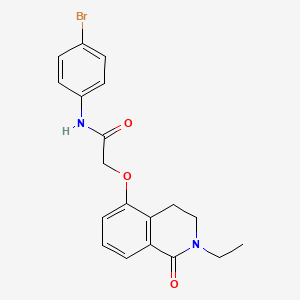
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is a type of quinoline, a class of compounds that often exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amide group and the quinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized through various methods, highlighting their chemical versatility. For instance, substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds were synthesized from methyl anthranilate and other precursors, demonstrating alternative synthesis routes (Chau, Saegusa, & Iwakura, 1982).
Applications in Corrosion Inhibition
- Some compounds structurally similar to 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been evaluated for their properties as corrosion inhibitors. The effectiveness of these inhibitors depends on factors like the amount of nitrogen in the molecule and the molecular weight, indicating the potential for designing specialized corrosion inhibitors (Kadhim et al., 2017).
Receptor Binding Studies
- Related benzamide analogues have been used in receptor binding studies, such as investigating their affinity for sigma-2 receptors. This research is significant in understanding receptor-ligand interactions and developing new ligands for specific receptors (Xu et al., 2005).
Fluorescence Quenching and Anion Sensing
- Derivatives of this compound have shown potential in fluorescent anion sensing. Their ability to undergo fluorescence quenching by various anions, including nucleotide anions, highlights their use in analytical chemistry for detecting specific anions (Dorazco‐González et al., 2014).
Catalysis and Organic Synthesis
- These compounds have been used as catalysts or intermediates in organic synthesis, like in the carbonylation of aminoquinoline benzamides. Such studies are crucial for the development of new synthetic methodologies in organic chemistry (Grigorjeva & Daugulis, 2014).
Pharmacological Research
- In pharmacological research, similar compounds have shown potential in various areas, including neuroprotection, where benzamide derivatives have been studied for their protective effects against neurotoxicity (Cosi et al., 1996).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Mode of Action
This interaction can result in changes to cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function in a variety of ways.
properties
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-2-4-13(9-11)17(21)18-14-6-7-15-12(10-14)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCAZSRQQXODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)

![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
